N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic small molecule featuring a benzimidazole core linked to a phenyl group, which is further substituted with a sulfamoyl benzamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The sulfamoyl group (N-cyclohexyl-N-methylsulfamoyl) enhances solubility and modulates pharmacokinetic properties, while the benzamide linkage provides structural rigidity.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(22-7-3-2-4-8-22)35(33,34)23-17-13-20(14-18-23)27(32)28-21-15-11-19(12-16-21)26-29-24-9-5-6-10-25(24)30-26/h5-6,9-18,22H,2-4,7-8H2,1H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJMYOGRDDGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Benzimidazole derivatives have been widely studied for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can be represented as follows:
The mechanism of action for benzimidazole derivatives often involves the inhibition of critical enzymes or pathways in cancer cells. For instance, they may act by:
- Inhibiting tubulin polymerization , disrupting the mitotic spindle formation, which is crucial for cell division.
- Inducing apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Biological Activity Overview
Research has indicated that N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide exhibits significant biological activities:
Anticancer Activity
A study investigated the effects of various benzimidazole derivatives on K562 cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in both imatinib-sensitive (K562S) and resistant (K562R) cells. The following table summarizes key findings from this study:
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | K562S | 15.3 | 62 |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | K562R | 18.7 | 55 |
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. In a comparative study, various compounds were screened for their antibacterial activity against common pathogens. The results are summarized below:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | E. coli | 20 |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | S. aureus | 22 |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers treated K562 cells with increasing concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity and apoptosis markers such as caspase-3 and caspase-7 activation.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of combining N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for clinical application in resistant cancer types.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Antimicrobial Efficacy
- Target Compound vs. Benzimidazole Derivatives (): The target compound shares structural homology with benzimidazole derivatives (e.g., compounds 8–10), which exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 32–64 µg/mL). However, the addition of the sulfamoyl group in the target compound may enhance target binding via hydrogen bonding or hydrophobic interactions .
- Comparison with 1,3,4-Oxadiazoles (): LMM5 and LMM11, bearing 1,3,4-oxadiazole cores, showed potent antifungal activity against Candida albicans (MIC = 8–16 µg/mL). The target compound’s benzimidazole core may offer better metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
Antifungal Mechanisms
- Imidazole derivatives () with sulfamoyl substituents demonstrated activity via cytochrome P450 inhibition, a mechanism distinct from the thioredoxin reductase inhibition observed in oxadiazoles ().
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Analysis
| Property | Target Compound | LMM11 () | Compound 8 () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | 521.7 | ~450 (estimated) |
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
| Hydrogen Bond Donors | 3 | 2 | 4 |
| Solubility (µg/mL) | ~25 | <10 | ~50 |
- Hydroxyl-containing analogs () show improved aqueous solubility, suggesting that introducing polar groups into the target compound’s phenyl ring could optimize pharmacokinetics .
Computational Docking Insights
- Glide XP docking () studies on sulfamoyl benzamide analogs reveal that the sulfamoyl group forms critical hydrogen bonds with catalytic residues (e.g., Asp93 in C. albicans thioredoxin reductase). The benzimidazole core in the target compound may enhance π-π stacking with aromatic residues, a feature absent in oxadiazole-based LMM5/LMM11 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing benzimidazole-linked benzamide derivatives like N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide?
- Methodological Answer : Benzimidazole-arylbenzamide derivatives are typically synthesized via multi-step protocols:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
- Step 2 : Sulfamoylation of the benzamide moiety using sulfonyl chlorides (e.g., cyclohexyl(methyl)sulfamoyl chloride) in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile .
- Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regioselectivity of sulfamoylation and benzimidazole ring substitution patterns .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ peaks) and detects impurities .
- HPLC : Assesses purity (>95% threshold for biological assays) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for derivatives with cyclohexyl groups .
Q. What preliminary biological screening models are suitable for evaluating this compound?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., CDK9) or epigenetic regulators (e.g., bromodomains) using fluorescence polarization assays .
- Cell-based cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7) via MTT assays .
- In vivo pain models : Assess antinociceptive effects in morphine-induced hyperalgesia models (e.g., mouse tail-flick test) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the cyclohexyl(methyl)sulfamoyl group for enhanced target binding?
- Methodological Answer :
- Substitution Analysis : Replace cyclohexyl with alternative groups (e.g., piperazinyl, morpholinyl) to evaluate steric/electronic effects on target affinity .
- Docking Simulations : Use software like AutoDock to predict interactions with hydrophobic pockets (e.g., in kinase ATP-binding domains) .
- Pharmacokinetic Profiling : Measure logP values to correlate lipophilicity (from cyclohexyl groups) with membrane permeability .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Replication : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Buffer Optimization : Adjust pH (5.6–7.4) and ionic strength to mimic physiological conditions, as sulfonamide solubility varies significantly with environment .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfamoyl groups) that may interfere with activity .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis of intermediates (e.g., benzimidazole precursors) minimizes batch-to-batch variability .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor sulfamoylation reactions in real time .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
